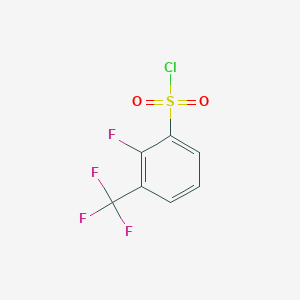

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C7H3ClF4O2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluoro group at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electrophilic Substitution: Another approach is the electrophilic substitution of 2-fluorobenzenesulfonyl chloride with trifluoromethylating agents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: Industrial production typically involves large-scale electrophilic substitution reactions, where the reaction conditions are optimized for yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids like aluminum chloride or iron(III) chloride.

Solvents: Dichloromethane, toluene, or acetonitrile.

Major Products:

Sulfonamides: Formed when reacted with amines.

Sulfonate esters: Formed when reacted with alcohols.

Sulfonate thioesters: Formed when reacted with thiols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a reagent for introducing sulfonyl groups into various organic substrates. This property is particularly useful in the synthesis of sulfonamides and other derivatives:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides, sulfonate esters |

| Coupling | Involvement in Suzuki-Miyaura reactions | Biaryl compounds |

2. Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA). The unique structural features enhance their interaction with bacterial membranes.

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies (specific MIC values not listed) |

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit Bruton tyrosine kinase (Btk), a target in autoimmune diseases. Inhibition of Btk can lead to decreased pro-inflammatory cytokine production.

Table 3: Inhibition of Btk in Autoimmune Models

| Study Focus | Findings |

|---|---|

| Preclinical Models | Decreased serum immunoglobulin levels |

| Clinical Outcomes | Improved symptoms in treated subjects |

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. The results indicated that derivatives similar to this compound exhibited significant inhibitory effects, highlighting the importance of the trifluoromethyl group in enhancing activity against resistant strains.

Case Study 2: Inhibition of Btk in Autoimmune Models

In preclinical studies, compounds structurally related to this compound were tested for their ability to inhibit Btk activity. The results demonstrated a reduction in serum immunoglobulin levels and improvement in clinical outcomes for subjects treated with these compounds, suggesting potential therapeutic benefits in autoimmune conditions.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. This reactivity is leveraged in various chemical syntheses to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)benzenesulfonyl chloride

- 3-(Trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 2-Fluorobenzenesulfonyl chloride

- 3-Fluorobenzenesulfonyl chloride .

Uniqueness:

- Positional Substitution: The unique positioning of the fluoro and trifluoromethyl groups on the benzene ring in 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride imparts distinct reactivity and properties compared to its analogs .

- Reactivity: The combination of electron-withdrawing groups (fluoro and trifluoromethyl) enhances the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions .

Actividad Biológica

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative known for its potential applications in medicinal chemistry and organic synthesis. Its structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to improved metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF4O2S. The presence of the sulfonyl chloride group makes it highly reactive, allowing it to participate in various nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups can exhibit significant antimicrobial properties. For instance, related benzenesulfonates have shown potent activity against strains such as Enterococcus faecalis and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 6.25 mg/L . The incorporation of trifluoromethyl groups has been linked to increased potency against bacterial strains.

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Related benzenesulfonate derivatives | 6.25 | Enterococcus faecalis |

| Linezolid (control) | 1 | MSSA strain |

The mechanism through which this compound exerts its biological effects primarily involves the formation of sulfonamide derivatives upon reaction with nucleophiles such as amines and alcohols. These sulfonamides can inhibit vital bacterial processes, including protein synthesis and cell wall formation, leading to bactericidal effects .

Case Study 1: Antibacterial Efficacy

In a study evaluating various benzenesulfonate derivatives, the introduction of trifluoromethyl groups was found to enhance antibacterial activity significantly. The study reported that compounds with multiple halogen substitutions demonstrated MIC values lower than those of standard antibiotics like linezolid, suggesting their potential as new antibacterial agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of fluorine atoms at specific positions on the aromatic ring correlates with increased biological activity. Compounds were evaluated for their ability to inhibit bacterial growth, with findings indicating that modifications to the sulfonyl group can lead to improved efficacy against resistant strains .

Research Findings

- Antimicrobial Potency : Compounds similar to this compound were found to possess antimicrobial properties against Gram-positive bacteria, including MRSA, with IC50 values ranging from 0.39 mg/L to 1.56 mg/L .

- Cytotoxicity Assessment : In vitro studies demonstrated that the cytotoxicity limits for these compounds were significantly higher than their MIC values, indicating a favorable therapeutic window for further development .

- Pharmacological Implications : The unique combination of fluorine and sulfonyl functionalities may position this compound as a candidate for drug development targeting resistant bacterial infections .

Propiedades

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(6(5)9)7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDWDIVRHEMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.